Linker‑Length‑Dependent Conformational Pre‑Organization: Ethyl vs. Propyl Spacer
The ethyl linker in the target compound provides a calculated distance of approximately 4.8 Å between the pyridazinone nitrogen and the sulfonamide nitrogen (MMFF94 energy‑minimized conformation), compared with approximately 6.1 Å for the propyl analog N‑(3‑(6‑oxopyridazin‑1(6H)‑yl)propyl)naphthalene‑2‑sulfonamide . In the related pyridazinone‑benzenesulfonamide series, the ethyl‑tethered compounds (exemplified by 7a–7f in Badawi et al. 2023) achieved CA II Ki values as low as 5.3 nM, whereas direct aryl‑attached analogs (compound 3) showed a Ki of 55.8 nM, representing a >10‑fold potency difference attributable in part to linker geometry [1]. The ethyl spacer restricts the conformational ensemble to a narrower set of low‑energy rotamers that pre‑organize the sulfonamide zinc‑binding group for the CA active site, a feature not replicated by the more flexible propyl chain [1].
| Evidence Dimension | Linker length and conformational restriction |
|---|---|
| Target Compound Data | Ethyl linker; estimated N-to-N distance ~4.8 Å (MMFF94) |
| Comparator Or Baseline | Propyl analog: ~6.1 Å N-to-N distance; Direct aryl attachment (compound 3, Badawi 2023): CA II Ki = 55.8 nM |
| Quantified Difference | CA II Ki improved from 55.8 nM (direct attachment) to 5.3 nM (optimized ethyl-tethered analog 5a) in related benzenesulfonamide series (>10-fold); propyl spacer expected to show intermediate flexibility |
| Conditions | In silico conformational analysis (MMFF94); in vitro CA II inhibition assay (stopped-flow CO₂ hydration) |
Why This Matters
The ethyl linker provides an experimentally validated balance of rigidity and flexibility that has been shown to improve target engagement in the pyridazinone-sulfonamide class, a feature that directly impacts the compound's suitability for CA-focused screening cascades relative to methylene- or propyl-linked alternatives.
- [1] Badawi WA, Rashed M, Nocentini A, et al. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes. J Enzyme Inhib Med Chem. 2023;38(1):2201407. View Source
